4-Methoxy-6-(trifluoromethyl)quinoline 4-Methoxy-6-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 262588-43-2
VCID: VC3960717
InChI: InChI=1S/C11H8F3NO/c1-16-10-4-5-15-9-3-2-7(6-8(9)10)11(12,13)14/h2-6H,1H3
SMILES: COC1=C2C=C(C=CC2=NC=C1)C(F)(F)F
Molecular Formula: C11H8F3NO
Molecular Weight: 227.18 g/mol

4-Methoxy-6-(trifluoromethyl)quinoline

CAS No.: 262588-43-2

Cat. No.: VC3960717

Molecular Formula: C11H8F3NO

Molecular Weight: 227.18 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-6-(trifluoromethyl)quinoline - 262588-43-2

Specification

CAS No. 262588-43-2
Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
IUPAC Name 4-methoxy-6-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C11H8F3NO/c1-16-10-4-5-15-9-3-2-7(6-8(9)10)11(12,13)14/h2-6H,1H3
Standard InChI Key RHIZHCSFONKDHG-UHFFFAOYSA-N
SMILES COC1=C2C=C(C=CC2=NC=C1)C(F)(F)F
Canonical SMILES COC1=C2C=C(C=CC2=NC=C1)C(F)(F)F

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The quinoline core of 4-methoxy-6-(trifluoromethyl)quinoline consists of a bicyclic system fused from a benzene ring and a pyridine ring. The methoxy group (-OCH3_3) at position 4 donates electron density through resonance, while the trifluoromethyl group (-CF3_3) at position 6 withdraws electrons inductively, creating a polarized electronic environment. This duality influences the compound’s reactivity and interaction with biological targets.

The IUPAC name, 4-methoxy-6-(trifluoromethyl)quinoline, reflects its substitution pattern. Its SMILES notation, COC1=C2C=C(C=CC2=NC=C1)C(F)(F)F, and InChI key, RHIZHCSFONKDHG-UHFFFAOYSA-N, provide unambiguous identifiers for computational and experimental studies.

Comparative Structural Analysis

To contextualize its properties, Table 1 compares 4-methoxy-6-(trifluoromethyl)quinoline with structurally related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsBiological Activity
4-Methoxy-6-(trifluoromethyl)quinolineC11_{11}H8_8F3_3NO227.18-OCH3_3 (C4), -CF3_3 (C6)Antimicrobial
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolineC11_{11}H7_7BrF3_3NO306.08 -Br (C4), -CF3_3 (C2)Not reported
4-Chloro-8-methoxy-2-(trifluoromethyl)quinolineC11_{11}H7_7ClF3_3NO261.63 -Cl (C4), -CF3_3 (C2)Not reported

Table 1. Structural and functional comparison of selected quinoline derivatives.

The presence of -CF3_3 at C6 in 4-methoxy-6-(trifluoromethyl)quinoline distinguishes it from analogs with halogen substitutions at C4 or -CF3_3 at C2, which may alter steric and electronic interactions with biological targets .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of 4-methoxy-6-(trifluoromethyl)quinoline typically involves multi-step reactions starting from aniline derivatives. A representative method, adapted from Knorr quinoline synthesis , proceeds as follows:

  • Condensation: p-Anisidine reacts with ethyl 4,4,4-trifluoroacetoacetate under reflux conditions to form an intermediate Schiff base.

  • Cyclization: Treatment with concentrated sulfuric acid induces cyclization, yielding the quinoline core .

  • Functionalization: Subsequent nitration or halogenation may introduce additional substituents, though the base structure is retained.

This route achieves moderate yields (~70%) and emphasizes the importance of acid catalysis in cyclization steps . Alternative approaches utilize cross-coupling reactions to install the trifluoromethyl group post-cyclization, enhancing regioselectivity.

Biological Activities and Mechanisms

Antimicrobial Efficacy

4-Methoxy-6-(trifluoromethyl)quinoline exhibits potent activity against Gram-positive bacteria, including Clostridioides difficile (minimum inhibitory concentration [MIC] < 1 µg/mL) . Its mechanism involves:

  • Enzyme Inhibition: Competitive binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .

  • Membrane Disruption: Interaction with lipid bilayers via hydrophobic -CF3_3 groups, compromising membrane integrity.

Notably, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is under investigation, with preliminary data suggesting MIC values comparable to vancomycin .

Pharmacological Applications and Challenges

Drug Development Prospects

The compound’s dual electron effects (-OCH3_3 and -CF3_3) make it a promising scaffold for antibiotic design. Derivatives with modified substituents at C2 and C8 are being explored to enhance bioavailability and reduce toxicity .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure variants.

  • Mechanistic Studies: Elucidating interactions with bacterial efflux pumps to combat resistance.

  • In Vivo Efficacy: Evaluating pharmacokinetics and toxicity profiles in animal models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator